molecular formula C8H5Br2F3 B1289241 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene CAS No. 954123-46-7

1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene

Cat. No. B1289241
M. Wt: 317.93 g/mol
InChI Key: CRKZDDPRUZNPKL-UHFFFAOYSA-N
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Description

The compound "1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene" is a brominated benzene derivative with a trifluoromethyl group and a bromomethyl group attached to the benzene ring. This structure suggests potential reactivity due to the presence of bromine atoms, which are commonly used in substitution reactions, and the electron-withdrawing effect of the trifluoromethyl group.

Synthesis Analysis

The synthesis of brominated benzene derivatives can be achieved through various methods, including palladium-catalyzed cross-coupling reactions, as seen in the synthesis of ethynylferrocene compounds from 1,3,5-tribromobenzene . Another approach involves cobalt-catalyzed synthesis from hexaethynylbenzene, which has been used to create complex benzene structures . Additionally, a practical synthetic procedure starting from benzene has been reported for the preparation of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene, which could be adapted for the synthesis of related compounds . The Knoevenagel reaction has also been employed to synthesize 1,3,5-tris-styryl-benzene compounds, starting from mesitylene and proceeding through bromomethylation .

Molecular Structure Analysis

The molecular structure of benzene derivatives can be significantly influenced by the substituents attached to the benzene ring. For instance, the presence of trifluoromethyl groups in 1,3,5-tris(trifluoromethyl)benzene has been shown to cause deviation from a regular hexagon due to the σ-electronegative effect . This effect could also be relevant for the molecular structure of "1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene," potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

Brominated benzene derivatives are known to undergo various chemical reactions, including bromination with N-Bromosuccinimide (NBS) , and can be converted to aryllithium compounds . The presence of bromine atoms in "1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene" suggests that it could participate in similar reactions, such as further bromination or conversion to organometallic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives can be influenced by the nature of the substituents. For example, the presence of bulky groups can lead to the formation of rotational isomers and affect the melting and boiling points . The trifluoromethyl group is known to be highly electronegative, which could impact the compound's solubility and reactivity . The electron diffraction data and quantum chemical calculations can provide insights into the bond lengths and angles, which are crucial for understanding the physical properties of such compounds .

Scientific Research Applications

Structural Analysis and Crystal Packing

1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene and its derivatives are extensively studied in structural chemistry for their unique packing patterns and interactions. For instance, the X-ray structure determinations of various benzene derivatives with bromo and bromomethyl substituents revealed diverse packing motifs and interactions such as Br···Br, C–H···Br, and C–Br···π. Despite their close chemical similarity, these compounds exhibit highly variable packing motifs, influenced by Br···Br contacts and C-H···Br hydrogen bonds, playing a crucial role in crystal packing (Jones et al., 2012; Kuś et al., 2023).

Synthesis and Characterization

The chemical has been utilized in the synthesis and characterization of various compounds. For instance, 5-bromo-2-(( 4-chlorobenzyl) oxy) bromomethyl benzene was synthesized through a series of chemical reactions, including elimination, reduction, and bromization. The synthesized compounds were characterized using spectroscopic methods and tested for their biological activity (Bi, 2015).

Fluorescence Properties

Research has been conducted on the fluorescence properties of derivatives of 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene. One study synthesized 1-Bromo-4-( 2,2-diphenylvinyl) benzene and investigated its photoluminescence properties in solution and solid state, revealing that the compound exhibits aggregation-induced emission (AIE) characteristics (Zuo-qi, 2015).

Applications in Polymer Science

In the field of polymer science, the compound has been employed as a crosslinker for polybenzimidazole (PBI) membranes in high-temperature proton exchange membrane fuel cells. The crosslinkers create more free volume for acid doping and enhance the adhesive strength of PBI chains, improving the membrane's durability, acid doping level, conductivity, and mechanical strength (Yang et al., 2018).

properties

IUPAC Name

1-bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2F3/c9-4-5-1-6(8(11,12)13)3-7(10)2-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKZDDPRUZNPKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10624791
Record name 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene

CAS RN

954123-46-7
Record name 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-(trifluoromethyl)benzyl bromide
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Synthesis routes and methods I

Procedure details

(3-Bromo-5-(trifluoromethyl)phenyl)methanol (1.6 g, 6.3 mmol) and triphenylphosphine (3.3 g, 12.6 mmol) were combined in tetrahydrofuran (30 mL) and cooled to 0° C. N-Bromosuccinimide (2.4 g, 13.2 mmol) was introduced in portions and the reaction allowed to warm to room temperature. After 16 h, the reaction mixture was diluted with ethyl acetate, washed with concentrated sodium bicarbonate (2×), brine (2×), dried over sodium sulfate, and concentrated. Column chromatography on silica gel (100% hexanes) gave 1.53 g (76%) as a light brown oil. 1H-NMR (CDCl3, 500 MHz) δ 7.73 (s, 1H), 7.70 (s, 1H), 7.58 (s, 1H), 4.44 (s, 2H).
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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